molecular formula C15H10ClNO3 B3102114 (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 1415313-18-6

(2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B3102114
CAS No.: 1415313-18-6
M. Wt: 287.7 g/mol
InChI Key: BYMWAYJKQGUEKW-BQYQJAHWSA-N
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Description

(2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure comprises a 3-chlorophenyl group at the β-position and a 3-nitrophenyl group at the α-position (Figure 1). Chalcones are widely studied for their electronic, optical, and biological properties, which are influenced by substituent effects. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the aromatic rings enhance the compound’s polarity, making it a candidate for non-linear optical (NLO) applications and biological activity studies .

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(10-12)17(19)20/h1-10H/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMWAYJKQGUEKW-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different biological activities.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro or chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The biological activity of (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is primarily due to its ability to interact with various molecular targets. The compound can bind to proteins, enzymes, and DNA, disrupting their normal function. The α,β-unsaturated carbonyl system is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity, induction of apoptosis in cancer cells, and other biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on Electronic Properties

Compound R₁ (β-position) R₂ (α-position) Key Electronic Effects
Target Compound 3-Chlorophenyl 3-Nitrophenyl Strong electron-withdrawing (EWG) groups
(2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one 4-Methylphenyl 3-Nitrophenyl EWG (NO₂) + electron-donating (EDG: -CH₃)
(2E)-3-(2-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one 2-Chlorophenyl 3-Nitrophenyl Steric hindrance due to ortho-Cl
(2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one Benzodioxol-5-yl 3-Nitrophenyl Extended conjugation via fused ring
(2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 3-Chlorophenyl 4-Methoxyphenyl EWG (Cl) + EDG (-OCH₃)
  • Electronic Properties : The target compound’s dual EWG substituents result in a higher dipole moment compared to analogs with mixed EDG/EWG substituents. For example, (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (R₁ = EDG) exhibits reduced polarity due to the methyl group’s electron-donating nature .
Photophysical and Optical Properties

Table 2: Solvent-Dependent Photophysical Parameters

Compound Solvent Polarity λₐbs (nm) λₑm (nm) Quantum Yield (Φ)
Target Compound High 350–370 450–470 0.25–0.30 (calc.)
(2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one High 380–400 500–520 0.40–0.45
(2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one Low 330–340 430–450 0.35–0.40
  • The dimethylamino group in introduces strong intramolecular charge transfer (ICT), leading to redshifted absorption/emission compared to the target compound .
  • The target compound’s nitro group stabilizes excited states, but its quantum yield is lower than derivatives with EDGs due to enhanced non-radiative decay .

Table 3: DNA Gyrase B Inhibition (pIC₅₀ Values)

Compound Substituents pIC₅₀
(2E)-3-(3-Chlorophenyl)-1-[2-(ethylamino)-4-methylthiazol-5-yl]prop-2-en-1-one Thiazole + 3-ClPh 7.31
(2E)-3-(4-Chlorophenyl)-1-[2-(ethylamino)-4-methylthiazol-5-yl]prop-2-en-1-one Thiazole + 4-ClPh 7.31
Target Compound (hypothetical) 3-ClPh + 3-NO₂Ph ~7.0–7.2 (estimated)
  • Thiazole-containing derivatives show enhanced inhibition due to hydrogen bonding with the enzyme’s active site . The target compound’s nitro group may improve binding affinity but could reduce solubility, limiting bioavailability.
Crystallographic and Packing Analysis
  • Dihedral Angles: The target compound’s aromatic rings are likely non-planar due to steric clashes between the 3-Cl and 3-NO₂ groups. In contrast, (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one has a dihedral angle of 12.5° between rings, favoring tighter crystal packing .
  • Hydrogen Bonding : Compounds with hydroxyl groups (e.g., (2E)-1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one ) exhibit intermolecular H-bonding networks, enhancing thermal stability compared to the target compound .

Biological Activity

(2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits a range of biological activities that have garnered attention in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

  • Chemical Structure : The compound features an α,β-unsaturated carbonyl system characteristic of chalcones, which contributes to its biological reactivity.
  • Molecular Formula : C15H10ClNO3
  • CAS Number : 1044921-12-1

Synthesis

The synthesis of (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 3-chlorobenzaldehyde and 3-nitroacetophenone. The reaction is facilitated by a base such as sodium hydroxide or potassium hydroxide in solvents like ethanol or methanol at room temperature or slightly elevated temperatures.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, with some derivatives exhibiting MICs as low as 0.22 μg/mL .

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.30Bactericidal

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines and reduce inflammation in cell models, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Chalcone derivatives are known for their anticancer properties, and (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is no exception. Studies indicate that it induces apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation. The compound has shown IC50 values ranging from 0.17 to 2.69 µM in various cancer cell lines, highlighting its potency .

The biological activity of (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes due to its α,β-unsaturated carbonyl system. This interaction can lead to the modulation of various molecular targets involved in cell proliferation, apoptosis, and inflammation .

Comparative Analysis with Similar Compounds

To understand the unique properties of (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, it is essential to compare it with other chalcone derivatives:

Compound Structure Anticancer Activity (IC50)
(2E)-1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-oneSimilar structure with a different chloro position>10 µM
(2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-oneMethoxy instead of chloro group5–10 µM

The unique combination of chlorophenyl and nitrophenyl groups in (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one contributes to its distinct chemical reactivity and biological activity compared to other derivatives .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various chalcone derivatives found that (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one exhibited superior activity against Staphylococcus aureus, outperforming traditional antibiotics like Ciprofloxacin in biofilm inhibition assays .

Case Study 2: Anticancer Potential

In another investigation focusing on cancer cell lines, this compound demonstrated significant pro-apoptotic effects, particularly in chronic lymphocytic leukemia cells. The study reported reduced cell viability and increased apoptosis rates at concentrations correlating with its IC50 values .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is synthesized via Claisen-Schmidt condensation between 3-nitroacetophenone and 3-chlorobenzaldehyde. A typical procedure involves dissolving equimolar quantities of the ketone and aldehyde in ethanol, followed by the addition of a base (e.g., KOH, NaOH) at 0–50°C. Reaction completion is monitored via TLC. Optimization includes:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions like retro-aldol condensation.
  • Base selection : Aqueous KOH in ethanol enhances yield (~75–85%) compared to weaker bases.
  • Purification : Recrystallization from ethanol or column chromatography removes unreacted starting materials .
    • Purity assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) or melting point analysis (reported range: 120–123°C) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Key techniques :

  • FT-IR : Confirms the α,β-unsaturated ketone moiety (C=O stretch at ~1650–1680 cm⁻¹; C=C stretch at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm; vinyl protons for E-configuration at δ 6.8–7.1 ppm with J = 15–16 Hz) .
  • HR-MS : Validates molecular weight (expected [M+H]⁺: 316.0372 for C₁₅H₁₀ClNO₃) .
    • Advanced validation : Single-crystal XRD resolves stereochemistry and bond lengths (e.g., C=O bond ~1.22 Å; C=C bond ~1.34 Å) .

Q. How does the E-configuration influence the compound's physical properties and reactivity?

  • Steric effects : The E-configuration minimizes steric hindrance between the 3-chlorophenyl and 3-nitrophenyl groups, favoring planar geometry and extended π-conjugation. This enhances UV absorption (λmax ~350–370 nm) .
  • Reactivity : The trans arrangement increases susceptibility to nucleophilic attack at the carbonyl group compared to the Z-isomer. DFT studies show a higher electrophilicity index (ω = ~4.5 eV) for the E-form, promoting reactivity in Michael additions .

Advanced Research Questions

Q. How can computational methods like DFT be utilized to predict the electronic properties and reactivity of this chalcone derivative?

  • DFT workflow :

  • Geometry optimization : Use B3LYP/6-311++G(d,p) to model the ground-state structure. Compare with XRD data (RMSD < 0.02 Å) .
  • Frontier molecular orbitals : Calculate HOMO-LUMO gaps (~3.2–3.5 eV) to predict charge-transfer interactions. The nitro group lowers LUMO energy, enhancing electron-accepting capacity .
  • Reactivity descriptors : Fukui indices identify nucleophilic (C=O) and electrophilic (β-carbon) sites .
    • Validation : Overlay experimental UV-Vis spectra with TD-DFT-calculated λmax (error < 5 nm) .

Q. What strategies are recommended for resolving discrepancies in reported biological activities across different studies?

  • Approaches :

  • Structural analogs : Compare activities of derivatives with varying substituents (e.g., replacing 3-NO₂ with 4-OCH₃ reduces antimicrobial potency by ~40%) .
  • Purity verification : Use DSC to detect polymorphic impurities (>98% purity required for reproducible bioassays).
  • Assay standardization : Normalize MIC values against reference strains (e.g., S. aureus ATCC 25923) to control for variability in microbial susceptibility .

Q. What role do intermolecular interactions, as revealed by crystal packing analysis, play in the compound's stability and solubility?

  • Crystal structure insights :

  • Hydrogen bonding : The nitro group forms C–H···O interactions (2.8–3.0 Å), stabilizing the lattice and reducing solubility in polar solvents .
  • π-π stacking : Face-to-face stacking between chlorophenyl rings (3.5–3.8 Å spacing) enhances thermal stability (decomposition >250°C) but lowers solubility in nonpolar media .
    • Solubility enhancement : Co-crystallization with succinic acid increases aqueous solubility by disrupting π-stacking via hydrogen-bonded networks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(3-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

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